molecular formula C28H25N5O2 B6109966 [2-(4-Methoxyphenyl)quinolin-4-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

[2-(4-Methoxyphenyl)quinolin-4-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Katalognummer: B6109966
Molekulargewicht: 463.5 g/mol
InChI-Schlüssel: NZAGUFCDUNKJJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(4-Methoxyphenyl)quinolin-4-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a hybrid heterocyclic compound combining a quinoline scaffold with a triazolopyridine-piperidine pharmacophore.

Eigenschaften

IUPAC Name

[2-(4-methoxyphenyl)quinolin-4-yl]-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O2/c1-35-21-13-11-19(12-14-21)25-17-23(22-8-2-3-9-24(22)29-25)28(34)32-15-6-7-20(18-32)27-31-30-26-10-4-5-16-33(26)27/h2-5,8-14,16-17,20H,6-7,15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAGUFCDUNKJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC(C4)C5=NN=C6N5C=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of [2-(4-Methoxyphenyl)quinolin-4-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs.

Wirkmechanismus

The mechanism of action of [2-(4-Methoxyphenyl)quinolin-4-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various cellular processes . For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Quinoline vs. Pyridine/Pyrimidine Derivatives

  • Compound 20 (): 8-[(4-Methoxyphenyl)(pyridin-4-yl)methyl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one. Similarity: Contains a 4-methoxyphenyl group and a fused quinoline-pyrrolo system. Difference: Replaces the triazolopyridine-piperidine unit with a pyrrolo-thiazolo-pyrimidine system, reducing metabolic stability due to the thiazole ring’s susceptibility to oxidation .
  • Compound 6 (): Features a pyrrolo-thiazolo-pyrimidine core linked to a triazolothiadiazinone. Difference: Lacks the quinoline scaffold but shares the triazole heterocycle.

Triazolopyridine-Piperidine Analogs

Substituent Effects on Triazolopyridine

Compound ID R Group on Triazolopyridine Piperidine Substituent Molecular Weight Purity (%) Key Properties Reference
Compound 35 6-Chloro 4-(2-Trifluoromethylphenyl) 408.9 97.0 High lipophilicity (logP ~4.2)
Compound 41 6-Methoxy Hexahydrocyclopenta[c]pyrrol-2-yl 451.5 >95 Improved solubility (logP ~3.8)
Compound 49 6-Methyl 4-(2-Trifluoromethylphenyl) 389.0 98.6 Enhanced metabolic stability
Target Compound N/A (Quinoline core) 3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl) ~500 (estimated) N/A Predicted higher aromatic interaction N/A
  • Key Observations: Chloro (Compound 35) and trifluoromethyl (Compound 43, ) groups increase lipophilicity and target binding in hydrophobic pockets but may reduce aqueous solubility . Methoxy (Compound 41) and ethoxy (Compound 42) substituents improve solubility but may lower blood-brain barrier penetration . The target compound’s quinoline core likely enhances DNA intercalation or kinase inhibition compared to simpler pyridine analogs .

Piperidine Linker Modifications

  • Compound 48 (): 3-(4-(2-Trifluoromethylphenyl)piperidine-1-carbonyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile. Similarity: Uses a piperidine-carbonitrile linker.
  • Compound 39 () : Features a hexahydrocyclopenta[c]pyrrol-2-yl group instead of piperidine.
    • Difference: The bicyclic system imposes conformational constraints, possibly improving selectivity for sterically sensitive targets .

Pharmacological Implications

  • Retinol-Binding Protein (RBP4) Antagonists: Compounds like 35 and 49 () inhibit RBP4 with IC₅₀ values <100 nM. The target compound’s quinoline moiety may compete with retinoids for RBP4 binding, though its bulkier structure could reduce efficacy .
  • CYP Enzyme Inhibition: Compound 20 () inhibits CYP19A1 (aromatase) via its quinoline-pyrrolo system. The target compound’s triazolopyridine-piperidine unit may similarly interact with CYP heme domains .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.